molecular formula C18H17ClN4OS B13482667 N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide

N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide

Cat. No.: B13482667
M. Wt: 372.9 g/mol
InChI Key: BUJHLDFAPLRZAQ-UHFFFAOYSA-N
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Description

N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is a compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is a member of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide involves multiple steps. One common method starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method, which is efficient and cost-effective. This method reduces the number of steps and the need for expensive reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a ryanodine receptor agonist. Ryanodine receptors are ion channels that regulate the release of calcium from the sarcoplasmic reticulum in muscle cells. By activating these receptors, the compound causes an uncontrolled release of calcium, leading to muscle paralysis and death in insects .

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

N-[[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17ClN4OS/c1-12(24)23(2)10-13-3-5-14(6-4-13)16-11-25-18(22-16)21-15-7-8-17(19)20-9-15/h3-9,11H,10H2,1-2H3,(H,21,22)

InChI Key

BUJHLDFAPLRZAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl

Origin of Product

United States

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